molecular formula C18H24N2O2S B1409476 tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate CAS No. 1673527-14-4

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate

Cat. No.: B1409476
CAS No.: 1673527-14-4
M. Wt: 332.5 g/mol
InChI Key: DRGHQBBMDWMLHI-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C17H24N2O2S. This compound is characterized by the presence of a piperidine ring, a cyano group, and a methylthio-substituted phenyl group. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-(methylthio)benzaldehyde with piperidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with tert-butyl cyanoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-Butyl 4-cyano-4-(4-(methylsulfonyl)-phenyl)piperidine-1-carboxylate and tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperazine-1-carboxylate .

Uniqueness

tert-Butyl 4-cyano-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-cyano-4-(4-methylsulfanylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-17(2,3)22-16(21)20-11-9-18(13-19,10-12-20)14-5-7-15(23-4)8-6-14/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGHQBBMDWMLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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